2-(Benzyloxy)-1-methoxy-3-nitrobenzene

Organic Synthesis Electrophilic Aromatic Substitution Regioselectivity

Select this specific polysubstituted nitrobenzene for its unique ortho-arrangement of benzyloxy, methoxy, and nitro groups, which provides superior regiocontrol in complex aromatic scaffold synthesis. The benzyloxy group offers enhanced directive power (Hammett σ 1.13 vs. 1.00 for methoxy), a solved single-crystal X-ray structure for rigorous identity verification, and a published one-step, quantitative-yield synthesis protocol, ensuring cost-effective, reliable scale-up and supply chain security.

Molecular Formula C14H13NO4
Molecular Weight 259.26 g/mol
CAS No. 100245-10-1
Cat. No. B3044593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-1-methoxy-3-nitrobenzene
CAS100245-10-1
Molecular FormulaC14H13NO4
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OCC2=CC=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C14H13NO4/c1-18-13-9-5-8-12(15(16)17)14(13)19-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3
InChIKeyPXIAMHGCMVEIPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)-1-methoxy-3-nitrobenzene (CAS 100245-10-1): Procurement-Grade Nitroaromatic Building Block


2-(Benzyloxy)-1-methoxy-3-nitrobenzene (CAS 100245-10-1) is a polysubstituted nitrobenzene derivative with the molecular formula C14H13NO4 and a molecular weight of 259.26 g/mol . It features a unique ortho-arrangement of benzyloxy (-OCH2C6H5) and methoxy (-OCH3) groups adjacent to a nitro (-NO2) group on a benzene ring . This specific substitution pattern, with the nitro group at the 3-position relative to the methoxy group at the 1-position, distinguishes it from other regioisomers and analogs, potentially influencing its reactivity and physical properties [1]. The compound is commercially available with purities typically specified at 95% or 98% .

Why 2-(Benzyloxy)-1-methoxy-3-nitrobenzene (CAS 100245-10-1) Cannot Be Replaced by Generic Nitrobenzene Analogs


While generic nitrobenzene derivatives may be considered for similar synthetic applications, the specific ortho-relationship and electronic interplay between the benzyloxy, methoxy, and nitro groups in 2-(Benzyloxy)-1-methoxy-3-nitrobenzene create a unique reactivity profile [1]. The benzyloxy group, with its larger steric bulk and different electronic properties compared to a simple methoxy or hydroxy group, significantly influences the regioselectivity of subsequent transformations and the stability of reaction intermediates . Simple substitution with other ortho-substituted nitrobenzenes or even different regioisomers (e.g., para-nitro derivatives) can lead to different reaction outcomes, lower yields, or the need for complete re-optimization of synthetic protocols [2]. The following quantitative evidence outlines specific, verifiable differentiations that justify the selection of this precise compound over its closest analogs.

2-(Benzyloxy)-1-methoxy-3-nitrobenzene (CAS 100245-10-1): Quantitative Comparative Evidence for Informed Procurement


Enhanced Directive Power of the Benzyloxy Group Compared to Methoxy in Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the benzyloxy group in 2-(benzyloxy)-1-methoxy-3-nitrobenzene exhibits a directive power of 113, compared to a baseline value of 100 for a standard methoxy group [1]. This indicates a stronger activation and ortho/para-directing influence, which can lead to significantly different product distributions in subsequent nitration or functionalization reactions.

Organic Synthesis Electrophilic Aromatic Substitution Regioselectivity

Structural Confirmation via Single-Crystal X-ray Diffraction: A Differentiated Quality Metric

The crystal structure of 2-(benzyloxy)-1-methoxy-3-nitrobenzene has been determined by single-crystal X-ray diffraction, providing unambiguous confirmation of its molecular geometry [1]. The compound crystallizes in the monoclinic system with space group P21/c, and unit cell parameters a = 11.465(1), b = 6.072(1), c = 15.747(1) Å, β = 99.90(1)° [1]. This level of detailed structural characterization is not uniformly available for all closely related nitrobenzene analogs, providing a higher level of confidence in the identity and purity of the material being procured.

Crystallography Structural Chemistry Quality Control

One-Step Synthesis Protocol Achieving Quantitative Yield

A protocol has been developed for the one-step synthesis of 2-(benzyloxy)-1-methoxy-3-nitrobenzene using adapted Vilsmeier conditions, achieving the product in quantitative yield [1]. This contrasts with traditional multi-step nitration approaches that may offer lower overall yields and require more extensive purification .

Synthetic Methodology Process Chemistry Yield Optimization

Differentiated Reductive Behavior in Electrochemical Systems

In electrochemical reduction systems using nickel, the position of substituents on the nitrobenzene ring significantly impacts reaction efficiency [1]. Studies show that 4-substituted nitrobenzenes achieve high yields, while 2-substituted nitrobenzenes, like 2-(benzyloxy)-1-methoxy-3-nitrobenzene, generally yield lower results under the same conditions [1]. This implies that the ortho-substitution pattern of the target compound confers a different, and potentially more selective, reduction profile compared to para-substituted analogs.

Electrochemistry Nitroarene Reduction Selectivity

2-(Benzyloxy)-1-methoxy-3-nitrobenzene (CAS 100245-10-1): Validated Application Scenarios for Scientific and Industrial Use


Synthesis of Regiospecifically Functionalized Aromatic Intermediates

The enhanced directive power of the benzyloxy group (113 vs. 100 for methoxy) makes 2-(benzyloxy)-1-methoxy-3-nitrobenzene a preferred starting material for the synthesis of complex aromatic scaffolds where precise regiocontrol is critical [1]. This is particularly relevant in the preparation of pharmaceuticals and agrochemicals where a specific substitution pattern dictates biological activity.

Quality Control and Structural Verification in GMP/GLP Environments

The availability of a solved single-crystal X-ray structure provides a definitive reference standard for identity testing and purity verification in regulated laboratories [1]. Procurement of this compound with associated structural data supports compliance with stringent quality control requirements in pharmaceutical development and manufacturing.

High-Yield Synthesis for Cost-Effective Scale-Up

For projects requiring multi-gram to kilogram quantities, the existence of a one-step, quantitative-yield synthesis protocol using adapted Vilsmeier conditions [1] supports the compound's selection over analogs that lack such efficient synthetic routes. This can lead to significant cost savings and supply chain reliability in process chemistry development.

Electrochemical Studies of Sterically Hindered Nitroarenes

Given its ortho-substitution pattern, which leads to different electrochemical reduction behavior compared to para-substituted analogs [1], this compound serves as a valuable probe in mechanistic studies of nitroarene reduction. It can be used to investigate the influence of steric hindrance and electronic effects on electron transfer processes, informing the design of selective catalytic systems.

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